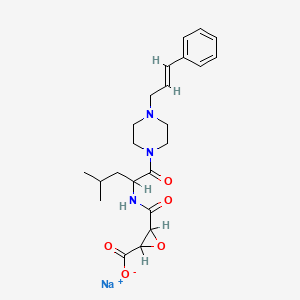

beta-Morpholino-p-octanophenetidide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

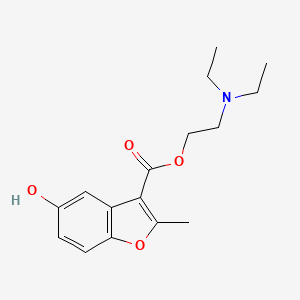

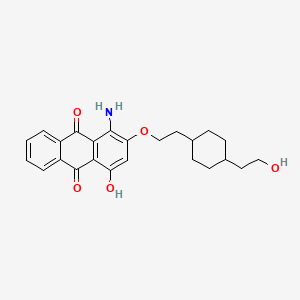

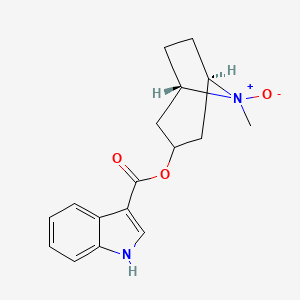

β-モルホリノ-p-オクタノフェネチジド: は、分子式C20H32N2O3 の化学化合物です。 モルホリン環、オクタノフェネチジド基、および芳香族基やエーテル基などのさまざまな官能基を含んでいます

合成方法

合成経路と反応条件: β-モルホリノ-p-オクタノフェネチジドの合成は、通常、モルホリンとオクタノフェネチジド前駆体のカップリングによって行われます。 このプロセスには、モルホリンサブユニットの保護と活性化、それに続くカップリング、環化、および還元反応が含まれる場合があります 。反応条件には、通常、目的の生成物を得るために特定の試薬と触媒の使用が含まれます。

工業的生産方法: β-モルホリノ-p-オクタノフェネチジドの工業的生産には、自動化されたフローベースのオリゴヌクレオチド合成機を用いた大規模合成が含まれる場合があります。 これらの方法は、カップリング時間と反応条件を最適化して、化合物を効率的に生産します 。 高速液体クロマトグラフィー(HPLC)は、精製と分析によく用いられます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of beta-Morpholino-p-octanophenetidide typically involves the coupling of morpholine with an octanophenetidide precursor. The process may include protection and activation of the morpholine subunit, followed by coupling, cyclization, and reduction reactions . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated flow-based oligonucleotide synthesizers. These methods optimize coupling times and reaction conditions to produce the compound efficiently . High-performance liquid chromatography (HPLC) is commonly used for purification and analysis .

化学反応の分析

反応の種類: β-モルホリノ-p-オクタノフェネチジドは、次のようなさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去を伴います。

還元: 水素の付加または酸素の除去を伴います。

置換: ある官能基を別の官能基と置換する反応です。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな触媒(例:遷移金属触媒)が含まれます .

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化は酸化された誘導体を生成する可能性があり、還元は化合物の還元された形態を生成する可能性があります .

科学研究への応用

化学: β-モルホリノ-p-オクタノフェネチジドは、遺伝子発現とタンパク質機能の研究における化学研究の貴重なツールであるモルホリノオリゴマーの合成に使用されます .

生物学: 生物学的研究では、β-モルホリノ-p-オクタノフェネチジドは、アンチセンスオリゴヌクレオチドとして、遺伝子発現を調節するために使用されます。 それは相補的なRNA配列に結合し、タンパク質翻訳をブロックして遺伝子機能に影響を与えます .

医学: この化合物は、特に遺伝性疾患の治療に、治療の可能性を持っています。 遺伝子発現を調節する能力が研究されており、デュシェンヌ型筋ジストロフィーなどの疾患の臨床試験で有望な結果を示しています .

産業: 産業部門では、β-モルホリノ-p-オクタノフェネチジドは、研究および治療目的のアンチセンスオリゴヌクレオチドの生産に使用されます。 その安定性と特異性により、さまざまな産業用途において貴重な成分となっています .

科学的研究の応用

Chemistry: Beta-Morpholino-p-octanophenetidide is used in the synthesis of morpholino oligomers, which are valuable tools in chemical research for studying gene expression and protein function .

Biology: In biological research, this compound is used as an antisense oligonucleotide to modulate gene expression. It binds to complementary RNA sequences, blocking protein translation and affecting gene function .

Medicine: The compound has potential therapeutic applications, particularly in the treatment of genetic disorders. It has been studied for its ability to modulate gene expression and has shown promise in clinical trials for conditions such as Duchenne muscular dystrophy .

Industry: In the industrial sector, this compound is used in the production of antisense oligonucleotides for research and therapeutic purposes. Its stability and specificity make it a valuable component in various industrial applications .

作用機序

β-モルホリノ-p-オクタノフェネチジドは、ワトソン・クリック塩基対を介して相補的なRNA配列に結合することにより、その効果を発揮します。この結合は、標的mRNAの翻訳をブロックし、タンパク質合成を防ぎます。 この化合物の非イオン性ホスホロジアミデート骨格は、その安定性を高め、毒性を低下させています .

類似化合物との比較

類似化合物:

ホスホロジアミデートモルホリノオリゴマー(PMO): 構造と機能が類似しており、アンチセンス療法に使用されます.

ホスホロチオエートDNA: 異なる骨格化学を持つ別の種類のアンチセンスオリゴヌクレオチド.

独自性: β-モルホリノ-p-オクタノフェネチジドは、モルホリン基とオクタノフェネチジド基の特定の組み合わせによって、独自の化学的特性と生物学的活性を発揮します。 その非イオン性骨格は、他のアンチセンスオリゴヌクレオチドと比較して、安定性とオフターゲット効果の低減という利点を提供します .

結論

β-モルホリノ-p-オクタノフェネチジドは、さまざまな科学的および産業的用途で大きな可能性を秘めた汎用性の高い化合物です。そのユニークな構造と特性は、研究と治療開発において貴重なツールとなっています。

特性

CAS番号 |

112325-29-8 |

|---|---|

分子式 |

C20H32N2O3 |

分子量 |

348.5 g/mol |

IUPAC名 |

N-(4-ethoxyphenyl)-3-morpholin-4-yloctanamide |

InChI |

InChI=1S/C20H32N2O3/c1-3-5-6-7-18(22-12-14-24-15-13-22)16-20(23)21-17-8-10-19(11-9-17)25-4-2/h8-11,18H,3-7,12-16H2,1-2H3,(H,21,23) |

InChIキー |

YPMQBESFLBUXMB-UHFFFAOYSA-N |

正規SMILES |

CCCCCC(CC(=O)NC1=CC=C(C=C1)OCC)N2CCOCC2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。